

# Valerianoid F: A Technical Guide to its Discovery, Properties, and Bioactivity

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## Compound of Interest

Compound Name: Valeriandoid F

Cat. No.: B2517489

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## Valeralide F: An In-depth Technical Guide

**Abstract:** This document provides a comprehensive technical overview of Valeralide F, a novel acyclic monoterpenoid isolated from *Valeriana officinalis* var. *latifolia*. It details the discovery, structural elucidation, and initial biological evaluation of this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel natural products. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visualizations of experimental workflows are included to facilitate understanding.

## Discovery and History

Valeralide F was first isolated and identified in 2024 by a team of researchers investigating the chemical constituents of the roots and rhizomes of *Valeriana officinalis* var. *latifolia*, a plant with a long history of use in traditional medicine.<sup>[1][2]</sup> The discovery was part of a broader effort to identify new iridoids and acyclic monoterpenoids from this plant species.<sup>[1][2]</sup> Valeralide F was isolated alongside another new acyclic monoterpenoid, Valeralide G, and five new iridoids, Valeralides A-E.<sup>[1]</sup>

The historical use of *Valeriana officinalis* for its sedative and anxiolytic properties has been documented since ancient times, with mentions by Hippocrates and Galen. Modern phytochemical investigations have revealed a rich diversity of secondary metabolites, including iridoids, sesquiterpenes, and flavonoids, which are believed to contribute to its pharmacological

effects. The discovery of Valeralide F adds to the growing list of unique compounds isolated from this important medicinal plant.

## Chemical Properties and Structural Elucidation

Valeralide F is an acyclic monoterpene. Its chemical structure was elucidated using a combination of advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

### Physicochemical Data

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>16</sub> O <sub>4</sub>	
Molecular Weight	200.23 g/mol	
HR-ESI-MS	m/z 223.0941 [M+Na] <sup>+</sup> (calcd for C <sub>10</sub> H <sub>16</sub> O <sub>4</sub> Na, 223.0946)	

### Spectroscopic Data

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR spectroscopic data for Valeralide F, as reported in the primary literature.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for Valeralide F (600 MHz, CD<sub>3</sub>OD)

Position	$\delta H$ (ppm)	Multiplicity	J (Hz)
2	5.31	t	7.2
4a	2.21	m	
4b	2.13	m	
5	4.09	t	6.6
7	4.15	s	
9	1.68	s	
10	1.61	s	

Table 2:  $^{13}C$  NMR Spectroscopic Data for Valeralide F (150 MHz, CD<sub>3</sub>OD)

Position	$\delta C$ (ppm)	Type
1	170.1	C
2	118.5	CH
3	163.4	C
4	39.9	CH <sub>2</sub>
5	61.2	CH <sub>2</sub>
6	143.1	C
7	68.7	CH <sub>2</sub>
8	125.1	C
9	25.7	CH <sub>3</sub>
10	17.8	CH <sub>3</sub>

## Biological Activity

Valeralide F, along with other compounds isolated from *Valeriana officinalis* var. *latifolia*, was evaluated for its potential biological activities, including inhibition of nitric oxide production,

cytotoxicity, and anti-influenza A virus activity.

## Quantitative Bioactivity Data

Assay	Cell Line	Endpoint	Result	Source
Inhibition of Nitric Oxide Production	RAW 264.7 macrophages	IC50	> 40 $\mu$ M	
Cytotoxicity	A549 (human lung carcinoma)	IC50	> 40 $\mu$ M	
Cytotoxicity	HCT116 (human colon carcinoma)	IC50	> 40 $\mu$ M	
Cytotoxicity	SK-BR-3 (human breast carcinoma)	IC50	> 40 $\mu$ M	
Cytotoxicity	HepG2 (human hepatoma)	IC50	> 40 $\mu$ M	
Anti-influenza A Virus (H1N1)	MDCK cells	IC50	> 40 $\mu$ M	

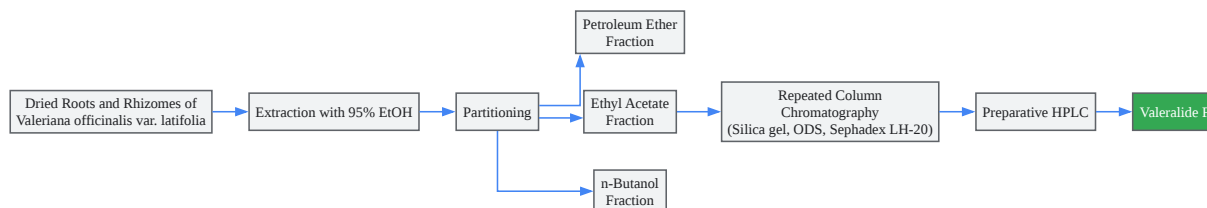
Note: The available data indicates that Valeralide F did not show significant activity in these initial screenings at the tested concentrations.

## Experimental Protocols

The following sections detail the methodologies used for the isolation and biological evaluation of Valeralide F, based on the information provided in the primary literature.

### Isolation and Purification

The dried and powdered roots and rhizomes of *Valeriana officinalis* var. *latifolia* were extracted with 95% ethanol. The resulting extract was then partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction was subjected to a series of chromatographic techniques to isolate the pure compounds.

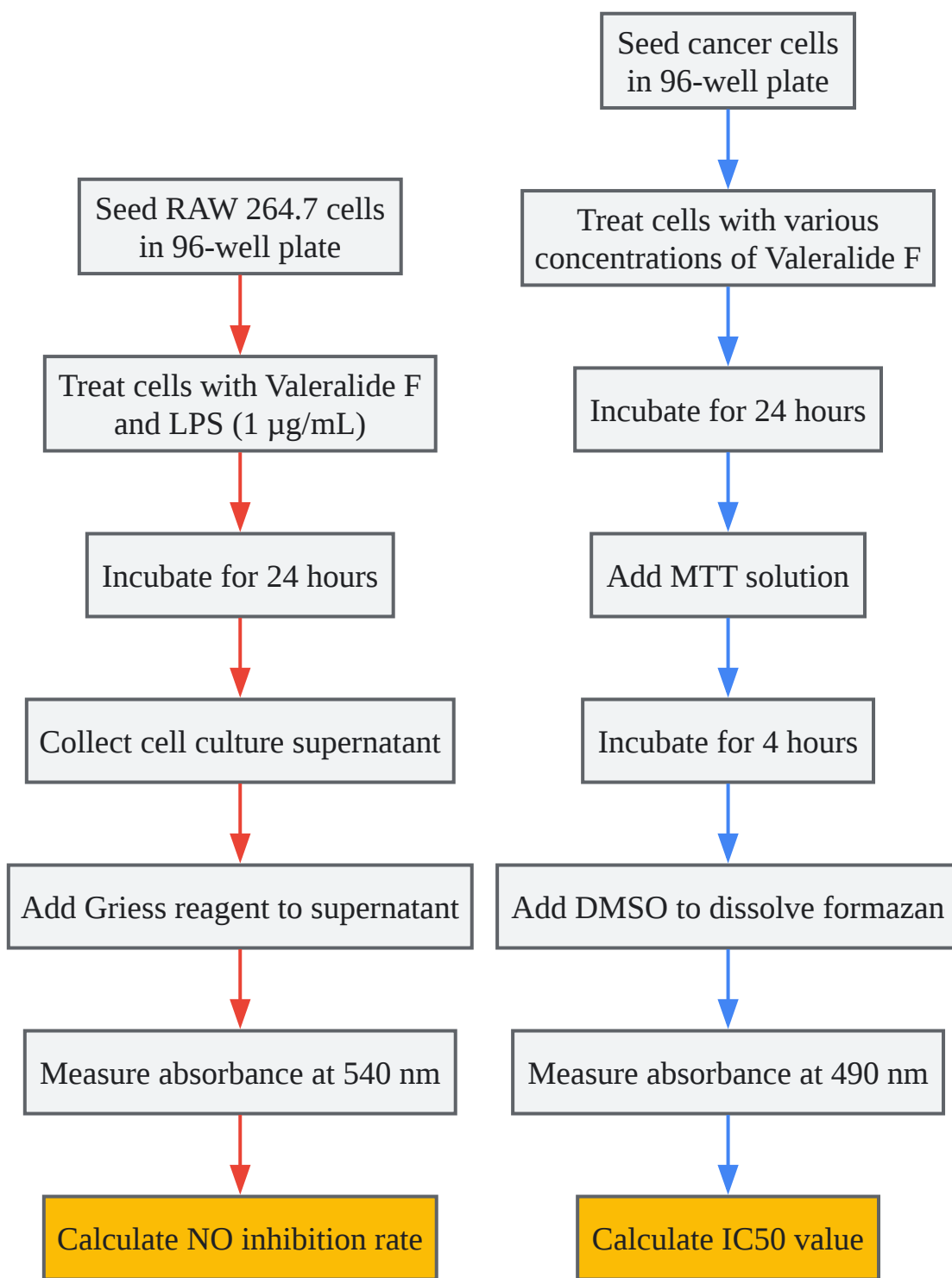


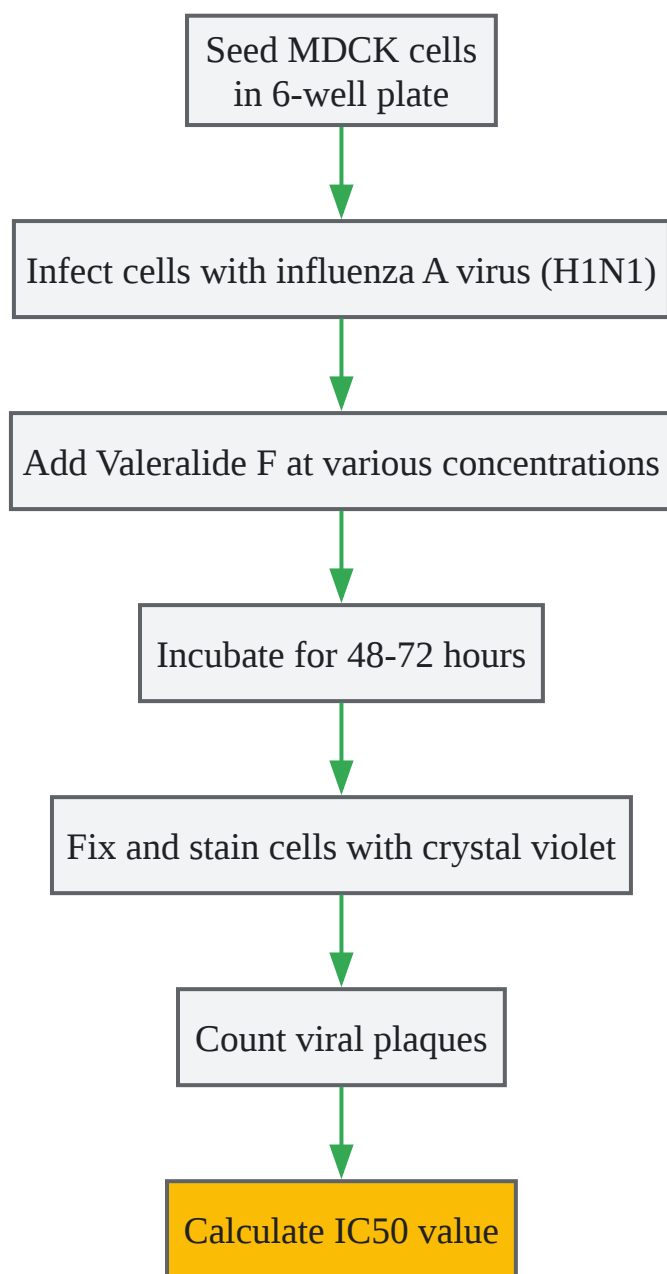
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Figure 1. Isolation workflow for Valeralide F.

## Inhibition of Nitric Oxide Production Assay

The inhibitory effect of Valeralide F on nitric oxide (NO) production was assessed using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured using the Griess reagent.





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## References

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